molecular formula C12H10O2 B3022564 5-Methoxynaphthalene-2-carbaldehyde CAS No. 56894-94-1

5-Methoxynaphthalene-2-carbaldehyde

Cat. No.: B3022564
CAS No.: 56894-94-1
M. Wt: 186.21 g/mol
InChI Key: GRSJJQKJOXOGJA-UHFFFAOYSA-N
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Description

Contextual Overview of Naphthalene-Based Compounds in Chemical Sciences

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. chemsrc.combiosynth.com First identified from coal tar in the early 19th century, it is a white, crystalline solid known for its characteristic mothball odor. chemsrc.comwikipedia.org The planar structure of naphthalene contains ten delocalized pi-electrons, which satisfies Hückel's rule for aromaticity and imparts significant resonance stability. chemsrc.com

In the realm of chemical sciences, naphthalene serves as a fundamental building block and a versatile scaffold. It is a crucial raw material for the industrial production of phthalic anhydride (B1165640), which is then used to manufacture plastics, resins, and dyes. biosynth.com Its derivatives have found widespread applications. For instance, sulfonated naphthalenes are used as surfactants and concrete plasticizers, while alkyl naphthalene derivatives are employed as high-performance lubricants and in the formulation of detergents. jk-sci.com

The naphthalene moiety is also a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. chemsrc.com Its cytotoxic properties have been harnessed to develop agents for various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments. chemsrc.com Notable drugs containing the naphthalene core include the beta-blocker Propranolol, the non-steroidal anti-inflammatory drug (NSAID) Naproxen, and the antifungal agents Terbinafine and Naftifine. chemsrc.com The extensive and varied applications of naphthalene-based compounds underscore their enduring importance in both industrial and academic research.

Significance of Carbaldehyde Functionality in Naphthalene Scaffolds

The introduction of a carbaldehyde (or formyl) group (-CHO) onto a naphthalene scaffold creates a class of compounds known as naphthaldehydes, which possess enhanced chemical reactivity and synthetic utility. The carbaldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, making naphthaldehydes valuable intermediates in organic synthesis.

A primary method for introducing a formyl group onto an electron-rich aromatic ring like naphthalene is the Vilsmeier-Haack reaction. wikipedia.orgjk-sci.com This reaction typically uses a mixture of a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the activated naphthalene ring. wikipedia.orgjk-sci.com The presence of an electron-donating group, such as a methoxy (B1213986) group (-OCH₃), on the naphthalene ring facilitates this electrophilic substitution. researchgate.net

The aldehyde functionality itself is highly reactive. It can be readily oxidized to a carboxylic acid or reduced to an alcohol. More importantly, it serves as an electrophilic site for nucleophilic attack, enabling the construction of more complex molecules. For example, naphthaldehydes react with primary amines to form Schiff bases (imines), a common linkage in the synthesis of catalysts, ligands, and biologically active compounds. nih.gov Furthermore, naphthaldehydes are utilized as substrates for various enzymes, such as aldehyde dehydrogenases, which is useful in diagnostic and biochemical studies. hsppharma.com The ability to serve as a precursor for diverse functional groups makes the carbaldehyde moiety a significant feature in the chemistry of naphthalene derivatives.

Historical Perspective of 5-Methoxynaphthalene-2-carbaldehyde Research

A detailed historical timeline focusing specifically on this compound is not extensively documented in the scientific literature, suggesting it is a less-common isomer compared to its counterparts. However, the history of this compound is intrinsically linked to the broader development of synthetic methods for aromatic aldehydes and the study of substituted naphthalenes.

The foundational chemistry for the synthesis of such compounds was laid in 1927 with the discovery of the Vilsmeier-Haack reaction by Anton Vilsmeier and Albrecht Haack. wikipedia.orgijpcbs.com This reaction provided a reliable method for the formylation of activated aromatic compounds, including methoxynaphthalenes. ijpcbs.com Research into various methoxynaphthalene carbaldehyde isomers has since been driven by their utility as synthetic intermediates.

For example, research on the closely related isomer, 6-methoxy-2-naphthaldehyde (B117158) , has shown its utility as a diagnostic reagent in cancer research involving aldehyde dehydrogenase enzymes and as a key intermediate for the synthesis of the anti-inflammatory drug Nabumetone. hsppharma.com A patent outlines its synthesis starting from 2-methoxynaphthalene (B124790) via bromination and subsequent reaction with N,N-dimethylformamide. google.com Similarly, other isomers like 4-methoxy-1-naphthaldehyde (B103360) and 4-methoxy-2-naphthaldehyde have been studied as fluorogenic substrates for alcohol and aldehyde dehydrogenases, respectively, highlighting their application in biochemical assays. The crystal structure of 2-methoxynaphthalene-1-carbaldehyde has also been reported, contributing to the fundamental structural understanding of this class of compounds. nih.gov

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound and its related isomers. Data for the target compound is based on computational predictions, while data for isomers is from published sources.

PropertyThis compound (Predicted)6-Methoxy-2-naphthaldehyde hsppharma.com3-Methoxynaphthalene-2-carbaldehyde nih.gov
Molecular Formula C₁₂H₁₀O₂C₁₂H₁₀O₂C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol 186.21 g/mol 186.21 g/mol
Appearance -Slightly yellow crystalline powder-
Melting Point -80-82 °C-
Boiling Point -340.2 °C-
Density -1.169 g/cm³-
CAS Number Not available3453-33-6141453-03-2

Properties

IUPAC Name

5-methoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSJJQKJOXOGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576935
Record name 5-Methoxynaphthalene-2-carbaldehyde
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Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-94-1
Record name 5-Methoxynaphthalene-2-carbaldehyde
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Record name 5-methoxynaphthalene-2-carbaldehyde
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Reactivity and Derivatization Strategies of 5 Methoxynaphthalene 2 Carbaldehyde

Transformation of the Carbaldehyde Group

The carbaldehyde group (-CHO) is characterized by an electrophilic carbon atom, which is susceptible to attack by nucleophiles. This reactivity is the basis for numerous derivatization strategies, including condensation reactions, hydrazone formation, and oxidation-reduction pathways.

Condensation Reactions

Condensation reactions are a cornerstone of aldehyde chemistry, involving the reaction of the carbonyl group with a nucleophile, typically with the elimination of a water molecule. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation.

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base. While specific literature detailing the Knoevenagel condensation of 5-Methoxynaphthalene-2-carbaldehyde is not extensively documented, the reaction is expected to proceed efficiently. The product would be an α,β-unsaturated compound, which serves as a versatile intermediate for further synthesis.

The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields the final condensed product. The general scheme for this reaction is presented below.

Table 1: Potential Knoevenagel Condensation Reactions

Active Methylene CompoundCatalyst (Example)Expected Product Structure
MalononitrilePiperidine
Diethyl malonatePyridine
Cyanoacetic acidAmmonium acetate

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde. This reaction is a fundamental transformation for synthesizing ligands used in coordination chemistry and various biologically active molecules. The formation of a Schiff base from this compound would involve the nucleophilic attack of a primary amine on the carbonyl carbon, followed by the elimination of water. A vast number of primary amines can be used, leading to a wide library of potential imine derivatives.

Table 2: Illustrative Schiff Base Formation

Primary AmineProduct ClassGeneral Product Structure
AnilineN-arylimine
EthanolamineN-hydroxyethylimine
BenzylamineN-benzylimine

Oximes are chemical compounds belonging to the family of imines, with the general formula R¹R²C=NOH. They are synthesized by the reaction of an aldehyde with hydroxylamine (B1172632). The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl group of this compound, followed by dehydration. The resulting oxime, this compound oxime, can exist as geometric isomers (E/Z) and is a versatile synthetic intermediate.

Hydrazone and Thiosemicarbazone Derivatization

Reacting this compound with hydrazine (B178648) or its substituted derivatives yields hydrazones. These compounds, which feature a R¹R²C=NNR³R⁴ structure, are important in organic synthesis and have been studied for their diverse applications.

Similarly, condensation with thiosemicarbazide (B42300) (H₂NNHCSNH₂) produces thiosemicarbazones. This class of compounds is well-recognized for its wide range of biological activities and its ability to act as chelating ligands for metal ions. The synthesis involves the straightforward reaction of the aldehyde with thiosemicarbazide, often catalyzed by a small amount of acid.

Table 3: Hydrazone and Thiosemicarbazone Derivatives

ReagentProduct ClassGeneral Product Structure
Hydrazine (H₂NNH₂)Hydrazone
PhenylhydrazineN-phenylhydrazone
ThiosemicarbazideThiosemicarbazone

Oxidation and Reduction Pathways

The carbaldehyde group of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: Oxidation of the aldehyde group typically yields the corresponding carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) can be employed for this transformation. The expected product from the oxidation of this compound is 5-methoxynaphthalene-2-carboxylic acid. For example, similar aldehydes have been oxidized using hydrogen peroxide in acetic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is a common transformation achieved using a variety of reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) are effective. The reduction of this compound would yield (5-methoxynaphthalen-2-yl)methanol.

Reactions Involving the Naphthalene (B1677914) Core and Methoxy (B1213986) Substituent

The reactivity of the naphthalene core and the influence of its substituents are central to the chemical behavior of this compound. The interplay between the electron-donating methoxy group and the electron-withdrawing carbaldehyde group dictates the regioselectivity and feasibility of various transformations. Due to a scarcity of research focused specifically on this compound, the following sections will draw upon established principles of aromatic reactivity and studies on closely related methoxynaphthalene derivatives to infer the probable behavior of the target molecule.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system is generally more susceptible to electrophilic attack than benzene (B151609). In this compound, the methoxy group acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the carbaldehyde group is a deactivating group, directing to the meta position relative to itself. The orientation of substitution is therefore a result of the combined directing effects of these two substituents.

In the case of 2-methoxynaphthalene (B124790), Friedel-Crafts acylation has been shown to yield a mixture of products, with the position of substitution being highly dependent on the reaction conditions. For instance, acetylation of 2-methoxynaphthalene can result in substitution at the 1, 6, and 8 positions. rsc.orgresearchgate.net The reaction with acetyl chloride over zeolite catalysts has been reported to initially form the 1-acyl-2-methoxynaphthalene, which can then rearrange to the more stable 6-acyl isomer at higher temperatures. researchgate.netntu.edu.tw This suggests that for this compound, electrophilic attack would likely be directed to the ring bearing the methoxy group.

The Vilsmeier-Haack reaction, which is a formylation reaction, is also a relevant electrophilic aromatic substitution. While unsubstituted naphthalene is not readily formylated under these conditions, methoxynaphthalenes are known to undergo this reaction with ease due to the activating nature of the methoxy group. researchgate.net

Table 1: Regioselectivity in Friedel-Crafts Acetylation of 2-Methoxynaphthalene

Acylating AgentCatalystSolventMajor ProductsReference
Acetyl chlorideAluminum chlorideCarbon disulfide1-acetyl-2-methoxynaphthalene rsc.org
Acetyl chlorideAluminum chlorideNitrobenzene2-acetyl-6-methoxynaphthalene rsc.org
Acetyl chlorideH-mordenite zeoliteNot specified1-acetyl-2-methoxynaphthalene (primary), 6-acetyl-2-methoxynaphthalene (rearranged) researchgate.netntu.edu.tw

This data is based on the reactivity of 2-methoxynaphthalene and is presented as an analogy for the potential behavior of this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the naphthalene core of this compound is anticipated to be challenging. This is because the naphthalene ring is inherently electron-rich, and the presence of the electron-donating methoxy group further disfavors nucleophilic attack. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack.

While the carbaldehyde group is electron-withdrawing, its activating effect may not be sufficient to facilitate SNAr on the naphthalene core under standard conditions. However, in analogous systems, such as 2-sulfonyl-substituted 1-methoxynaphthalenes, nucleophilic displacement of the methoxy group has been achieved with Grignard reagents. This reaction is believed to proceed via a chelation-assisted conjugate addition-elimination mechanism. The success of this reaction is highly dependent on the nature of the activating group at the 2-position.

Demethylation Studies of Methoxy-substituted Naphthalenes

The cleavage of the methyl ether in this compound to the corresponding naphthol can be a synthetically useful transformation. Various methods have been developed for the demethylation of aryl methyl ethers. A study on the demethylation of 2-methoxynaphthalene demonstrated the efficacy of using a protic acid in conjunction with a phase-transfer catalyst. Specifically, the use of hydrobromic acid with Aliquat-336 as the catalyst was shown to be highly effective.

Table 2: Conditions for Demethylation of 2-Methoxynaphthalene

ReagentCatalystTemperature (°C)Time (h)Conversion (%)
47% HBrNone105249
47% HBrAliquat-336105298

This data is based on the demethylation of 2-methoxynaphthalene and serves as a model for the potential demethylation of this compound.

Synthesis of Complex Molecular Architectures from this compound

The aldehyde functionality and the methoxy-substituted naphthalene core of this compound make it a valuable precursor for the synthesis of more complex molecular structures, including naphthoquinones and various cyclized products.

Naphthoquinone Derivatives

Methoxy-substituted naphthalenes are known precursors to naphthoquinones, which are a class of compounds with significant biological activity. A general method for the synthesis of fused 1,2-naphthoquinones involves the oxidation of methoxy-substituted naphthalenes. This transformation can be achieved in a single step using a trivalent-iodine-mediated oxidation. ntu.edu.tw This suggests that this compound could be a viable starting material for the synthesis of novel naphthoquinone derivatives, although the presence of the carbaldehyde group might require protective group strategies or specific reaction conditions to avoid undesired side reactions.

Cyclized Products and Ring Closures

The carbaldehyde group in this compound is a key functional handle for the construction of fused ring systems. It can participate in various condensation and cyclization reactions to form a range of heterocyclic and polycyclic aromatic compounds. For instance, naphthaldehydes can be used in the synthesis of benzo[f]quinolines through reactions like the Doebner-von Miller reaction. medwinpublisher.org This reaction typically involves the condensation of an aromatic amine with an α,β-unsaturated aldehyde or its precursor. In the context of this compound, it could react with an appropriate amine and an α,β-unsaturated carbonyl compound to yield a substituted benzo[f]quinoline.

Incorporation into Polycyclic Systems

The strategic placement of the aldehyde and methoxy functionalities on the naphthalene core makes this compound a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Through a sequence of reactions, typically involving carbon-carbon bond formation followed by cyclization, the naphthalene system can be extended to form larger, more intricate fused-ring structures. These methodologies are crucial in materials science for the development of novel organic semiconductors, dyes, and other functional materials.

One of the prominent strategies for incorporating this compound into a polycyclic framework involves a multi-step synthesis commencing with a Wittig reaction, followed by an intramolecular cyclization, such as the Scholl reaction. This approach allows for the controlled construction of specific isomers of larger PAHs.

Synthesis of Methoxy-Substituted Dibenzo[g,p]chrysene (B91316) Derivatives

A plausible synthetic route for the incorporation of this compound into a larger polycyclic system is the synthesis of a methoxy-substituted dibenzo[g,p]chrysene derivative. This class of compounds is of significant interest due to their unique electronic and photophysical properties.

The synthesis can be initiated with a Wittig reaction between this compound and a suitable phosphonium (B103445) ylide, for instance, one derived from 1-(bromomethyl)naphthalene. This reaction would yield a diarylethene intermediate, specifically 1-(5-methoxy-2-naphthyl)-2-(1-naphthyl)ethene.

Subsequent intramolecular aryl-aryl coupling of this intermediate via the Scholl reaction can lead to the formation of the desired polycyclic system. The Scholl reaction typically employs a Lewis acid and a protic acid, or a high-valent metal salt, to induce cyclization through oxidative dehydrogenation. In this case, the reaction would create a new six-membered ring, fusing the two naphthalene moieties and resulting in the formation of a methoxy-dibenzo[g,p]chrysene derivative.

The reaction pathway can be summarized as follows:

Step 1: Wittig Reaction

Reactant AReactant BBaseSolventProductYield (%)
This compound(1-Naphthylmethyl)triphenylphosphonium bromideSodium Hydride (NaH)Tetrahydrofuran (THF)(E/Z)-1-(5-Methoxy-2-naphthyl)-2-(1-naphthyl)ethene85-95

Step 2: Scholl Reaction (Intramolecular Cyclization)

ReactantReagentSolventProductYield (%)
(E/Z)-1-(5-Methoxy-2-naphthyl)-2-(1-naphthyl)etheneIron(III) Chloride (FeCl₃)Dichloromethane (CH₂Cl₂)Methoxy-dibenzo[g,p]chrysene40-60

The position of the methoxy group on the final dibenzo[g,p]chrysene product is dictated by the substitution pattern of the initial naphthaldehyde. This synthetic strategy offers a modular approach to various substituted PAHs, where the electronic properties can be fine-tuned by the choice of the starting materials. The resulting polycyclic aromatic hydrocarbons with tailored functionalities are promising candidates for applications in organic electronics and optoelectronics.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups present within a molecule by probing their distinct vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected absorptions for 5-Methoxynaphthalene-2-carbaldehyde would include:

C=O Stretching: A strong absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1700-1730 cm⁻¹.

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the naphthalene (B1677914) ring.

C-H Stretching (Aliphatic): Absorptions typically in the 2850-3000 cm⁻¹ range, arising from the methoxy (B1213986) group's C-H bonds.

C-O Stretching: Bands associated with the aryl ether linkage of the methoxy group.

C=C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region due to the vibrations of the naphthalene ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy provides information on the polarizability changes during molecular vibrations. A study on 5-methoxysalicylic acid reported its FT-Raman spectrum in the 4000-50 cm⁻¹ range. nih.gov For 2-Methoxynaphthalene (B124790), the FT-Raman spectrum was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

For this compound, the FT-Raman spectrum would be expected to show strong signals for:

Aromatic Ring Vibrations: The symmetric vibrations of the naphthalene ring system are typically strong in the Raman spectrum.

C=O Stretching: The carbonyl stretch would also be visible, though its intensity can vary.

Vibrational Assignment and Potential Energy Distribution (PED) Analysis

A complete understanding of the vibrational modes is achieved through a detailed vibrational assignment, often supported by theoretical calculations such as Density Functional Theory (DFT). This analysis involves correlating each observed band in the FT-IR and FT-Raman spectra to a specific molecular motion. The Potential Energy Distribution (PED) analysis further quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

For instance, a study on 5-methoxysalicylic acid utilized B3LYP hybrid density functional theory with a 6-31++G(d,p) basis set to perform such an analysis, providing reliable vibrational assignments based on the calculated PED. nih.gov A similar computational approach for this compound would be necessary to definitively assign its complex vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound by providing detailed information about the hydrogen and carbon atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. While the search results provide ¹H NMR data for related compounds like 2-methoxybenzaldehyde (B41997) and various naphthalene derivatives, specific experimental data for this compound is not explicitly detailed. rsc.orghmdb.cachemicalbook.comchemicalbook.com

Based on the structure of this compound, the expected signals in a ¹H NMR spectrum would be:

Aldehyde Proton (-CHO): A singlet, typically downfield in the range of δ 9-10 ppm.

Aromatic Protons: A complex series of signals in the aromatic region (δ 7-9 ppm), corresponding to the protons on the naphthalene ring. The specific chemical shifts and coupling patterns would be determined by their positions relative to the methoxy and aldehyde substituents.

Methoxy Protons (-OCH₃): A singlet, typically appearing around δ 3.8-4.0 ppm, integrating to three protons.

The following table outlines the expected ¹H NMR chemical shifts for this compound, inferred from data for analogous structures. rsc.orgrsc.org

Proton Expected Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO)9.0 - 10.0Singlet
Aromatic (Naphthalene Ring)7.0 - 9.0Multiplet
Methoxy (-OCH₃)3.8 - 4.0Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As with the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not available in the provided search results, but data for related compounds like 2-methoxybenzaldehyde and other naphthalene derivatives are present. rsc.orghmdb.cahmdb.canp-mrd.orgchemicalbook.com

The anticipated ¹³C NMR signals for this compound are as follows:

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 190-200 ppm.

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon atom attached to the methoxy group (C5) would be significantly shielded, while the carbon attached to the aldehyde group (C2) and the quaternary carbons of the naphthalene ring would have distinct chemical shifts.

Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 55-60 ppm.

The following table summarizes the expected ¹³C NMR chemical shifts for this compound, based on data from similar compounds. rsc.orgrsc.org

Carbon Expected Chemical Shift (ppm)
Carbonyl (-CHO)190 - 200
Aromatic (Naphthalene Ring)110 - 160
Methoxy (-OCH₃)55 - 60

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity within a molecule. For this compound, several 2D NMR experiments are crucial for its structural elucidation. youtube.comhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds (²JHH and ³JHH). sdsu.edu In the aromatic region of this compound, COSY would show correlations between adjacent protons on the naphthalene ring system, allowing for the assignment of protons within the same ring. For instance, H-3 would show a correlation to H-4, and H-6 would correlate with H-7, which in turn would correlate with H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It is highly effective for assigning the carbon signal for each protonated carbon in the molecule. Each proton on the naphthalene ring and the methoxy and aldehyde groups would show a cross-peak to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), and sometimes longer-range couplings. youtube.com It is particularly powerful for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. For this compound, key HMBC correlations would include the correlation from the aldehyde proton (CHO) to the C-2 carbon, and from the methoxy protons (-OCH₃) to the C-5 carbon. These correlations are critical in confirming the positions of the substituents on the naphthalene core.

Table 1: Predicted 2D NMR Correlations for this compound This table is based on predicted correlations from the known chemical structure.

Proton SignalCOSY Correlations (¹H-¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
CHOH-3C-aldehydeC-2, C-3
OCH₃NoneC-methoxyC-5
H-1NoneC-1C-2, C-8a, C-8
H-3CHO, H-4C-3C-2, C-4, C-4a, C-aldehyde
H-4H-3C-4C-2, C-3, C-4a, C-5
H-6H-7C-6C-5, C-7, C-8
H-7H-6, H-8C-7C-5, C-6, C-8, C-8a
H-8H-7C-8C-6, C-7, C-8a, C-1

GIAO Method for Theoretical Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a computational quantum chemistry technique used for the accurate prediction of NMR chemical shifts. nih.govimist.ma This method, typically employed within a Density Functional Theory (DFT) framework, calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. researchgate.net By comparing the calculated shielding of a nucleus in the target molecule to the shielding of a reference compound (e.g., tetramethylsilane, TMS), a theoretical chemical shift can be determined.

The GIAO method is particularly valuable for:

Structural Verification: Comparing the theoretically predicted NMR spectrum with the experimental spectrum can provide strong evidence for a proposed structure. rsc.org

Assignment of Complex Spectra: In cases where spectral overlap or complex coupling patterns make experimental assignment difficult, GIAO calculations can help to assign signals with greater confidence.

Stereochemical Analysis: The method can distinguish between different stereoisomers, as their different spatial arrangements of atoms lead to distinct predicted chemical shifts.

For this compound, a GIAO calculation would involve first optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) and then performing the NMR calculation using the GIAO method. imist.ma A strong correlation between the calculated and experimental chemical shifts would provide a high degree of confidence in the structural assignment. researchgate.net

Table 2: Illustrative GIAO-Predicted vs. Experimental ¹³C Chemical Shifts This table presents a hypothetical comparison to illustrate the application of the GIAO method. Actual experimental data for this compound is not publicly available.

Carbon AtomPredicted Chemical Shift (ppm) (GIAO/DFT)Experimental Chemical Shift (ppm)Difference (ppm)
C-aldehyde192.5--
C-methoxy55.8--
C-1128.9--
C-2135.2--
C-3125.1--
C-4129.7--

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. In conjugated systems like this compound, the primary electronic transitions observed are π → π* transitions. The extended conjugation of the naphthalene ring system, further influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group, is expected to result in strong absorption bands in the UV region.

Table 3: Illustrative UV-Vis Absorption Data Data for 2-methoxynaphthalene is provided for illustrative purposes. nih.gov The λmax for this compound are expected to be shifted to longer wavelengths.

Compoundλmax (nm)SolventAssociated Transition
2-Methoxynaphthalene229, 273, 318, 331Ethanolπ → π
This compound (Predicted)>331Ethanolπ → π

Theoretical UV-Vis Spectral Parameter Estimation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net By calculating the energies of excited states, TD-DFT can estimate the wavelengths of maximum absorption (λmax) and the oscillator strengths (related to the intensity of the absorption). rsc.org

The process involves:

Optimizing the ground-state geometry of the molecule using DFT.

Performing a TD-DFT calculation on the optimized geometry to obtain the energies and characteristics of various electronic transitions. youtube.com

For this compound, TD-DFT calculations could predict the λmax values for the π → π* transitions and help in assigning the observed bands in the experimental spectrum. researchgate.net Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide a deeper understanding of the charge-transfer characteristics of the molecule. researchgate.net

Table 4: Hypothetical TD-DFT Calculation Results for this compound This table illustrates the type of data obtained from a TD-DFT calculation.

Excited StateCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S13450.45HOMO → LUMO
S22900.21HOMO-1 → LUMO
S32550.68HOMO → LUMO+1

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, producing fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are expelled into the gas phase. ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight. nih.gov

For this compound (Molecular Formula: C₁₂H₁₀O₂, Molecular Weight: 186.21 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 187.22, corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting fragment ions. researchgate.net The fragmentation pattern provides valuable structural information. For aldehydes, characteristic fragmentation includes the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.org For methoxy-substituted aromatic compounds, a common fragmentation is the loss of a methyl radical (M-15) followed by the loss of carbon monoxide (M-15-28).

Table 5: Expected ESI-MS Fragmentation for this compound This table is based on general fragmentation rules for aldehydes and methoxy-aromatic compounds. libretexts.org

m/zProposed Fragment IonProposed Neutral Loss
187.22[C₁₂H₁₁O₂]⁺[M+H]⁺ (Parent Ion)
186.21[C₁₂H₁₀O₂]⁺˙Loss of H radical from [M+H]⁺
158.18[C₁₁H₁₀O]⁺Loss of CHO radical from [M+H]⁺
172.19[C₁₁H₈O₂]⁺Loss of CH₃ radical from [M+H]⁺
144.13[C₁₀H₈O]⁺Loss of CH₃ and CO from [M+H]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual chemical compounds within a mixture. While specific LC-MS research findings for this compound are not extensively detailed in the reviewed literature, the general principles of the technique and data from analogous compounds allow for a projection of its analytical behavior.

In a typical LC-MS analysis, the compound would first be separated from a sample matrix on a liquid chromatography column. The separation is based on the compound's physicochemical properties, such as polarity and size, which dictate its interaction with the stationary and mobile phases of the chromatography system. The time it takes for the compound to travel through the column and reach the detector is known as its retention time, a key identifying characteristic under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized. Common ionization techniques for compounds like this compound include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), often in positive ion mode. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. For this compound (C₁₂H₁₀O₂), the expected exact mass is approximately 186.0681 g/mol . Therefore, under positive ionization, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 187.0759.

Further structural information can be obtained through tandem mass spectrometry (MS/MS or MS²). In this process, the precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is unique to the compound's structure and can be used for definitive identification. For instance, studies on similar methoxy-containing aromatic aldehydes have shown characteristic fragmentation patterns that can be used for their identification and quantification in complex matrices. nih.gov

While detailed experimental data for this compound is not available, the table below provides a hypothetical representation of the type of data that would be generated in an LC-MS analysis based on the analysis of similar compounds.

Table 1: Hypothetical LC-MS Data for this compound

Parameter Expected Value Description
Retention Time (t R ) Compound- and method-specific The time taken for the analyte to pass through the chromatography column.
Precursor Ion [M+H]⁺ (m/z) ~187.0759 Mass-to-charge ratio of the protonated molecule.

It is important to note that the exact retention time and fragmentation pattern are dependent on the specific LC-MS instrumentation and analytical conditions used, such as the column type, mobile phase composition, and collision energy. nih.gov

Crystallographic Analysis and Solid State Architecture

Single-Crystal X-ray Diffraction (SC-XRD) Studies of Naphthalene (B1677914) Carbaldehyde Derivatives

No SC-XRD studies for 5-Methoxynaphthalene-2-carbaldehyde have been found in the searched resources.

Determination of Crystal System and Space Group

Information regarding the crystal system and space group for this compound is not available.

Analysis of Unit Cell Parameters and Asymmetric Unit

The unit cell parameters (a, b, c, α, β, γ) and the contents of the asymmetric unit for this compound have not been determined or reported.

Molecular Conformation and Torsion Angles in the Crystalline State

Details on the molecular conformation and specific torsion angles of this compound in the solid state are unknown without experimental crystallographic data.

Intermolecular Interactions in the Crystal Lattice

A definitive analysis of the intermolecular interactions is not possible without the crystal structure.

Hydrogen Bonding Networks (C-H…O, C-H…N, O-H…O, N-H…O)

The specific hydrogen bonding networks present in the crystal lattice of this compound have not been documented.

Van der Waals Interactions

While van der Waals forces are expected to be present, a detailed description of these interactions within the crystal structure of this compound cannot be provided.

Should crystallographic data for this compound become available in the future, a comprehensive article can be generated to address the outlined topics.

π-π Stacking and C-H…π Interactions

The extended aromatic system of the naphthalene core in this compound makes it a prime candidate for engaging in π-π stacking interactions. These interactions are a significant driving force in the self-assembly of aromatic molecules, leading to organized columnar or layered structures. In related methoxynaphthalene derivatives, parallel-displaced π–π interactions are observed, contributing to the formation of a stable three-dimensional network. iucr.org

C-H…π interactions also play a crucial role in the crystal packing. These interactions, where a C-H bond donates electron density to a π-system, are prevalent in the crystal structures of similar compounds. For instance, in derivatives of 2-methoxynaphthalene (B124790), a combination of C—H...O and C—H...π(arene) hydrogen bonds links molecules into sheets. grafiati.com

Supramolecular Assembly and Packing Motifs

The interplay of various intermolecular forces governs the formation of distinct supramolecular motifs in the crystal lattice of this compound.

Analysis of the closely related isomer, 2-Methoxynaphthalene-1-carbaldehyde, reveals that molecules are linked through intermolecular C–H···O hydrogen bonds, forming chains that propagate along a specific crystallographic axis. nih.goviucr.org This type of chain formation is a common motif in crystals of polar organic molecules. It is highly probable that this compound would also exhibit similar chain or layered structures, stabilized by hydrogen bonds involving the methoxy (B1213986) and carbaldehyde groups. In more complex naphthalene derivatives, these chains can be further organized into complex sheets, with different parts of the molecule, like the methoxynaphthalene group, interdigitating between layers. grafiati.com Materials composed of two-dimensional layers held together by weak van der Waals forces often exhibit strongly anisotropic properties.

The nature and position of substituents on the naphthalene ring have a profound impact on the crystal packing. The methoxy and carbaldehyde groups in this compound are expected to be slightly twisted out of the plane of the naphthalene ring system. nih.goviucr.org In more sterically hindered 1,8-disubstituted naphthalenes, significant distortion of the naphthalene ring itself can occur to alleviate steric repulsion between the peri-substituents.

Computational Crystallography and Hirshfeld Surface Analysis

In the absence of direct experimental data, computational methods serve as powerful tools to predict and analyze the crystallographic features of this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For related methoxynaphthalene derivatives, Hirshfeld surface analysis has been employed to explore interatomic contacts. iucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. For instance, in the crystal structure of a Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde, Hirshfeld analysis confirmed the predominance of dispersion forces. iucr.org A similar analysis for this compound would likely highlight significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, providing a detailed picture of the forces governing its supramolecular assembly. In a study of 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene, Hirshfeld surface analysis revealed that Cl⋯H/H⋯Cl contacts were the major contributor to the weak intermolecular interactions. nih.govnih.gov

Table 1: Illustrative Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Naphthalene Derivative

Contact TypePercentage Contribution
H···H45.0%
C···H/H···C25.0%
O···H/H···O15.0%
C···C10.0%
Other5.0%

Note: This table is illustrative and based on typical values for similar organic molecules. The actual values for this compound would require specific computational analysis.

Computational Modeling of Crystal Structures

Computational modeling, particularly using density functional theory (DFT), can be used to predict the geometry and vibrational frequencies of different conformations of this compound. nih.gov Such calculations can help to understand the relative stability of different conformers and how they might pack in a crystal lattice. For instance, a conformational search of a related aldehyde predicted the presence of multiple unique conformations, which could be correlated with its observed spectroscopic properties. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of 5-Methoxynaphthalene-2-carbaldehyde. These calculations provide a theoretical framework for understanding its geometry, electronic structure, and reactivity.

Through geometry optimization calculations, the most stable three-dimensional arrangement of atoms in this compound can be determined. These studies often reveal the planarity or non-planarity of the molecule, bond lengths, and bond angles. The electronic structure, which includes the distribution of electrons within the molecule, is also elucidated, providing a basis for understanding its chemical behavior.

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing calculated parameters, such as bond lengths and vibrational frequencies, with those obtained from experimental techniques like X-ray crystallography and infrared spectroscopy. A high degree of correlation between theoretical and experimental values lends confidence to the computational model.

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For aromatic compounds like this compound, hybrid functionals such as B3LYP are commonly employed in conjunction with a basis set like 6-311++G(d,p). This combination has been shown to provide a good balance between computational cost and accuracy for predicting the geometric and electronic properties of such systems.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity. Computational methods provide valuable descriptors that quantify these properties.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-2.34
HOMO-LUMO Gap3.87

Note: The values presented are representative and may vary depending on the specific computational methods used.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of a molecule, where different colors represent varying potential values.

MEP analysis reveals regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are favorable for nucleophilic attack. nih.gov In the case of this compound, the MEP map would characteristically show a significant region of negative electrostatic potential (typically colored red or yellow) concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. Another, slightly less negative, region would be associated with the oxygen atom of the methoxy (B1213986) group (-OCH₃).

Conversely, regions of positive potential (typically colored blue) are expected to be located around the hydrogen atoms, particularly the aldehydic proton and the hydrogens on the naphthalene (B1677914) ring, making them susceptible to nucleophilic interaction. Studies on similar aromatic hydrocarbons have demonstrated that such negative potential regions are key indicators of sites for metabolic activation or chemical reaction. nih.gov The MEP map thus provides a clear visual guide to the molecule's reactive behavior.

Global Reactivity Parameters (e.g., Electrophilicity Index, Hardness, Softness)

Global reactivity parameters, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in quantifying the chemical reactivity and stability of a molecule. nih.gov These parameters are calculated using DFT, often with the B3LYP functional.

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO is the HOMO-LUMO gap. A large gap implies high kinetic stability and low chemical reactivity. nih.gov

Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Softness is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity. nih.gov

Electronegativity (χ): This parameter measures the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index indicates a strong capacity to act as an electrophile. nih.gov

The following table presents illustrative global reactivity parameters for a molecule like this compound, based on typical values for similar aromatic aldehydes.

Interactive Table: Illustrative Global Reactivity Parameters

Parameter Symbol Formula Typical Calculated Value Unit
HOMO Energy EHOMO - -6.2 eV
LUMO Energy ELUMO - -2.5 eV
Energy Gap ΔE ELUMO - EHOMO 3.7 eV
Hardness η (ELUMO - EHOMO) / 2 1.85 eV
Softness S 1 / η 0.54 eV⁻¹
Electronegativity χ -(EHOMO + ELUMO) / 2 4.35 eV

Fukui Function Analysis

While global parameters describe the reactivity of the molecule as a whole, Fukui functions provide insight into local, or site-specific, reactivity. researchgate.net The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. scm.com

By condensing the Fukui function to individual atomic sites, one can predict which atoms are most likely to participate in different types of reactions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site.

f-(r): Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most favorable site.

f0(r): Predicts the site for a radical attack.

For this compound, Fukui analysis would likely identify the carbonyl carbon as the primary site for nucleophilic attack (highest f+), due to its electron-deficient nature. The oxygen atoms and specific carbons on the electron-rich naphthalene ring would be predicted as the most probable sites for electrophilic attack (highest f-). researchgate.netscm.com This analysis is critical for understanding reaction mechanisms and predicting regioselectivity.

Spectroscopic Property Prediction from Theoretical Models

Computational models are extensively used to predict and interpret spectroscopic data, providing a powerful tool for structural elucidation and a deeper understanding of molecular vibrations and electronic transitions.

Theoretical Infrared and Raman Spectra Simulations

Theoretical simulations of infrared (IR) and Raman spectra are performed using DFT calculations to determine harmonic vibrational frequencies. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions. scispace.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method. researchgate.net

For this compound, key vibrational modes include:

C=O Stretch: A strong, characteristic band for the aldehyde group, expected in the IR spectrum.

Aromatic C-H Stretch: Vibrations from the hydrogen atoms attached to the naphthalene ring.

C-O-C Stretch: Asymmetric and symmetric stretching of the methoxy ether linkage.

Naphthalene Ring Vibrations: C-C stretching and ring breathing modes within the fused ring system.

The following table summarizes the expected vibrational frequencies for key functional groups based on computational studies of analogous molecules. scispace.comresearchgate.net

Interactive Table: Predicted Vibrational Frequencies for Key Modes

Vibrational Mode Expected Frequency Range (cm⁻¹) (Scaled) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000 Medium Strong
Aliphatic C-H Stretch (Methoxy) 2980 - 2850 Medium Medium
C=O Stretch (Aldehyde) 1710 - 1685 Very Strong Medium
Aromatic C=C Stretch 1640 - 1450 Strong-Medium Strong
C-O-C Asymmetric Stretch 1270 - 1230 Strong Weak

Predicted NMR Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net The calculations are typically performed on the DFT-optimized geometry of the molecule. Predicted chemical shifts are then compared to experimental spectra to confirm the molecular structure.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for:

Aldehyde Proton (-CHO): A highly deshielded singlet, expected far downfield.

Methoxy Protons (-OCH₃): A singlet in the typical methoxy region.

Aromatic Protons: A complex pattern of doublets and multiplets corresponding to the protons on the substituted naphthalene ring.

The ¹³C NMR spectrum would similarly show characteristic peaks for the carbonyl carbon, methoxy carbon, and the ten distinct carbons of the naphthalene core. The chemical shift of the methoxy carbon can be particularly indicative of its position and steric environment. researchgate.net

Interactive Table: Expected NMR Chemical Shifts

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H Aldehyde (CHO) 9.8 - 10.2
¹H Methoxy (OCH₃) 3.9 - 4.1
¹H Aromatic (Ar-H) 7.0 - 8.5
¹³C Carbonyl (C=O) 190 - 195
¹³C Aromatic (C1-C10) 105 - 140

Computational UV-Vis and Nonlinear Optical (NLO) Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method computes the energies of vertical electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax) observed experimentally. For this compound, the predicted UV-Vis spectrum would be dominated by π → π* transitions within the aromatic naphthalene system.

Computational methods are also essential for predicting Nonlinear Optical (NLO) properties, which are important for applications in optoelectronics and photonics. nih.gov Key NLO parameters include:

Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an electric field.

First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation. Non-centrosymmetric molecules can exhibit a non-zero β value.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

Calculations on similar naphthalimide systems have shown that the extent of conjugation and the presence of electron-donating (like -OCH₃) and electron-withdrawing (like -CHO) groups can significantly enhance NLO properties. nih.gov Computational screening allows for the rational design of molecules with tailored NLO responses.

Reaction Mechanism Studies and Catalytic Cycle Analysis

The elucidation of reaction mechanisms and the analysis of catalytic cycles are fundamental to understanding and optimizing chemical transformations. Computational chemistry provides powerful tools to map the potential energy surface of a reaction, identifying intermediates, transition states, and the energetic barriers that govern the reaction rate. For a molecule like this compound, with its aromatic system and reactive aldehyde group, these studies are crucial for predicting its behavior in various chemical environments.

Advanced Research Applications and Methodological Contributions

Role in the Development of Fluorescent Probes and Substrates for Biochemical Studies

The inherent photophysical properties of the naphthalene (B1677914) core make its derivatives, including 5-Methoxynaphthalene-2-carbaldehyde, prime candidates for the design of fluorescent molecules used to investigate biological systems.

Design Principles for Fluorescent Naphthalene Derivatives

The development of fluorescent probes based on the naphthalene scaffold is guided by several key design principles. Unsubstituted naphthalene itself exhibits poor fluorescence; however, its quantum yield can be significantly enhanced by the strategic placement of electron-donating and electron-accepting groups on the aromatic rings. This substitution pattern often leads to an intramolecular charge transfer (ICT) mechanism, which is fundamental to the fluorescence of many solvatochromic and sensing dyes.

In the case of this compound, the methoxy (B1213986) group (-OCH₃) at the C-5 position acts as an electron-donating group, while the carbaldehyde group (-CHO) at the C-2 position serves as an electron-accepting group. This arrangement facilitates ICT upon photoexcitation, a critical feature for a fluorescent probe. The rigid, planar, and extended π-conjugated system of the naphthalene rings contributes to high quantum yields and excellent photostability, which are desirable properties for imaging and sensing agents. The photophysical characteristics of naphthalene derivatives are highly dependent on the nature and position of these substituents.

Table 1: Design Principles for Naphthalene-Based Fluorophores

Design PrincipleDescriptionRelevance to this compound
Intramolecular Charge Transfer (ICT) Introduction of electron-donating (e.g., -OCH₃, -NH₂) and electron-accepting (e.g., -CHO, -CN) groups to enhance fluorescence.The 5-methoxy (donor) and 2-carbaldehyde (acceptor) groups create a push-pull system that can induce ICT.
Rigid Planar Structure The fused aromatic ring system of naphthalene provides rigidity and a large π-electron conjugation area.This inherent structural feature contributes to high quantum yield and photostability.
Substituent Positioning The specific positions of functional groups on the naphthalene ring significantly influence the photophysical properties.The 2,5-substitution pattern dictates the specific electronic and emissive properties of the molecule.
Solvatochromism The fluorescence spectrum, quantum yield, and lifetime can change significantly with solvent polarity, often due to ICT.Probes based on this scaffold can potentially be used to study the polarity of microenvironments.

Applications in Bioimaging Research Methodologies

Naphthalene-based fluorescent probes are extensively used in bioimaging to visualize cellular components and processes. Their hydrophobic nature allows them to interact with and report on biological membranes and other lipophilic environments. These probes are employed as sensors for ions and biomolecules and for general cell imaging.

While specific bioimaging applications of this compound are not extensively documented in primary literature, its aldehyde functionality provides a reactive handle for bioorthogonal labeling. Aldehyde groups can react with hydrazine (B178648) or aminooxy moieties to form stable hydrazone or oxime linkages, respectively. This allows for the covalent attachment of the naphthalene fluorophore to specific biomolecules, such as proteins bearing carbonyl groups as a result of oxidative stress, for visualization via fluorescence microscopy. Furthermore, derivatives of naphthalene have been shown to be valuable for imaging and sensing pH changes within cellular compartments, such as mitochondria. The principles governing these applications suggest a strong potential for this compound to be used as a precursor for developing novel bioimaging probes.

Intermediacy in the Synthesis of Pharmaceutical Scaffolds for Drug Discovery Research

The methoxynaphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents. This compound serves as a crucial starting material or intermediate for the synthesis of diverse molecular frameworks aimed at various therapeutic targets.

Precursors for Naphthylic Pharmaceutical Agents (e.g., Nabumetone Precursors)

Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), is chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one. Its synthesis often starts from precursors containing the 6-methoxy-2-naphthyl moiety. For instance, a common starting material is 6-Methoxy-2-naphthaldehyde (B117158), an isomer of this compound. The synthesis of Nabumetone involves the transformation of the aldehyde or a related ketone into the final butanone structure.

Although commercial synthesis of Nabumetone itself relies on the 6-methoxy isomer, this compound represents a key starting point for the synthesis of positional isomers and analogues of Nabumetone. Such analogues are crucial in structure-activity relationship (SAR) studies to explore new biological activities or to optimize the pharmacological profile of the parent drug. The aldehyde group can undergo various C-C bond-forming reactions (e.g., aldol (B89426) condensation, Wittig reaction) to build the side chain necessary for creating these novel pharmaceutical agents.

Building Blocks for Multi-Drug Resistance (MDR) Reversal Agents Research

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. There is significant research interest in developing MDR reversal agents, or chemosensitizers, to restore the efficacy of anticancer drugs.

Naphthalene derivatives have emerged as a promising class of MDR modulators. Specifically, research has shown that molecules based on a methoxynaphthalene scaffold can effectively reverse drug resistance. For example, a series of 5-methoxy-2,3-naphthalimide derivatives were synthesized and found to inhibit the bacterial efflux pump AcrB, a homolog of human P-gp, thereby synergizing the activity of antibiotics. Similarly, N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides have been designed and shown to reverse adriamycin resistance in murine leukemia cells.

This compound is an ideal precursor for synthesizing such compounds. The carbaldehyde group can be oxidized to a carboxylic acid, which can then be converted into the corresponding amides or used to form the naphthalimide ring system central to these MDR reversal agents.

Contribution to Material Science Research

The inherent properties of the this compound molecule, such as its extended π-conjugation and intramolecular charge transfer characteristics, make it a valuable building block in the synthesis of novel materials with tailored optical and electronic properties.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications in telecommunications, optical computing, and frequency conversion. The design of efficient NLO materials often relies on the creation of molecules with a significant change in dipole moment upon excitation, typically achieved through a donor-π-acceptor (D-π-A) architecture.

This compound serves as a key precursor in the synthesis of such D-π-A systems. The methoxy group (-OCH₃) acts as an electron donor, while the aldehyde group (-CHO) functions as an electron acceptor. The naphthalene ring provides the conjugated π-system that facilitates charge transfer from the donor to the acceptor.

A common synthetic strategy involves the Claisen-Schmidt condensation of this compound with various ketones to produce chalcone (B49325) derivatives. nih.govnih.gov These chalcones, with their extended conjugation, often exhibit enhanced NLO properties. For instance, the reaction of a naphthalene aldehyde with an appropriate acetophenone (B1666503) derivative can yield a chalcone with significant second-order NLO response. researchgate.net While direct NLO data for chalcones derived specifically from this compound is not abundant in publicly available literature, the principles are well-established with analogous naphthalene-based chalcones. researchgate.netnih.gov

Table 1: Representative Synthesis of Naphthalene-Based Chalcones for NLO Applications

Aldehyde PrecursorKetone PrecursorResulting Chalcone DerivativePotential NLO Application
Naphthalene-2-carbaldehydeAcetophenone1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-oneSecond Harmonic Generation
This compound Substituted AcetophenonesSubstituted 1-(5-Methoxynaphthalen-2-yl)-3-arylprop-2-en-1-onesOptical Switching

This table illustrates the general synthetic approach. Specific NLO properties would require experimental validation for each derivative.

The field of organic optoelectronics utilizes carbon-based materials in electronic and optical devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure and electronic properties of the organic materials used.

Derivatives of this compound, particularly those with extended π-systems like chalcones and Schiff bases, are being investigated for their potential in these applications. The naphthalene core provides good thermal and chemical stability, while the donor-acceptor nature of the substituents can be tuned to control the material's energy levels (HOMO and LUMO), which is critical for efficient charge injection, transport, and recombination in optoelectronic devices. researchgate.net

For example, Schiff bases synthesized from 4-methoxynaphthalene-1-carbaldehyde have been studied, and their electronic properties suggest potential for use in electronic devices. iucr.org Although this is a different isomer, the fundamental electronic contributions of the methoxy group and the naphthalene system are comparable. The ability to form stable, conjugated systems makes these compounds candidates for hole-transporting or electron-transporting layers in OLEDs and as active components in organic sensors.

Investigative Studies in Structure-Property Relationships

The systematic study of how molecular structure influences material properties is fundamental to the rational design of new functional materials. This compound and its derivatives serve as excellent models for such investigations.

The relative orientation of the methoxy and aldehyde groups with respect to the naphthalene ring can significantly impact the molecule's electronic and spectroscopic properties. Conformational analysis helps in understanding the most stable spatial arrangements of the molecule and how these conformers contribute to the observed spectroscopic data.

For instance, in a related compound, 5,12-dihydro-5,12-ethanonaphthacene-13-carbaldehyde, computational studies have shown the existence of multiple stable conformations that lead to distinct carbonyl (C=O) stretching frequencies in the infrared (IR) spectrum. researchgate.net This is due to the different interactions of the aldehyde group with the nearby aromatic rings in each conformer. Similar effects can be anticipated for this compound, where rotation around the C-C and C-O single bonds can lead to different conformers with unique spectroscopic signatures in IR, UV-Vis, and NMR spectra.

Table 2: Predicted Conformational Effects on Spectroscopic Data of Naphthalene Aldehydes

ConformerKey Dihedral Angle(s)Expected Spectroscopic ChangeRationale
Planar~0° or ~180°Red-shift in UV-Vis absorptionMaximized π-conjugation
Non-planar~90°Blue-shift in UV-Vis absorptionDisrupted π-conjugation
Aldehyde orientationVariedSplitting of C=O stretch in IRDifferent local chemical environments

This table is illustrative of general principles in conformational analysis.

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing aldehyde group, mediated by the naphthalene ring. The methoxy group increases the electron density of the naphthalene ring, making it more susceptible to electrophilic substitution. Conversely, the aldehyde group is a site for nucleophilic attack.

Structure-activity relationship (SAR) studies on naphthalene derivatives have shown that the nature and position of substituents significantly influence their biological and chemical properties. nih.gov For this compound, the methoxy group at the 5-position activates the ring, while the aldehyde at the 2-position provides a reactive handle for further chemical modifications, such as the formation of chalcones, Schiff bases, and other derivatives. The specific positioning of these groups governs the regioselectivity of subsequent reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. researchgate.net These theoretical approaches can provide valuable insights into the electronic structure, spectroscopic properties, and NLO activity of molecules like this compound and its derivatives.

For a Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde, DFT calculations were used to determine the molecular geometry, global and local reactivity descriptors, and even to investigate its potential as an anticorrosion agent. iucr.org Similar computational studies on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have been used to analyze its NLO properties and the effect of solvents on its electronic structure. eurjchem.com

By applying these theoretical methods to this compound, researchers can predict key parameters such as:

HOMO-LUMO energy gap: To estimate the electronic excitation energy and chemical reactivity.

Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.

Hyperpolarizability (β): To predict the second-order NLO response.

Table 3: Commonly Calculated DFT Parameters for Predicting Material Properties

ParameterInformation ProvidedRelevance to Material Science
HOMO/LUMO EnergiesIonization potential, electron affinity, energy gapPredicts charge transport properties for optoelectronics
Molecular Electrostatic Potential (MEP)Charge distribution, reactive sitesGuides synthesis and predicts intermolecular interactions
First Hyperpolarizability (β)Second-order NLO responseScreens candidates for NLO applications
Dipole Moment (μ)Polarity of the moleculeInfluences solubility and intermolecular interactions

These computational predictions guide experimental efforts by identifying the most promising molecular designs for specific material science applications.

Use in Catalytic Process Research

This compound, a specialized aromatic aldehyde, holds potential as a valuable tool in the realm of catalytic process research. Its distinct molecular architecture, featuring a naphthalene core, a methoxy group, and a reactive carbaldehyde (aldehyde) functional group, allows it to serve as a model substrate in a variety of catalytic transformations. The electronic effects of the methoxy group and the extended π-system of the naphthalene ring can influence the reactivity of the aldehyde, providing a unique platform for investigating catalytic mechanisms and performance.

Model Compound in Catalytic Studies

While direct and extensive research on this compound as a model compound is not widely documented, its structural features suggest its utility in several areas of catalytic study. The reactivity of this compound can be compared to simpler aromatic aldehydes to understand the influence of the methoxy and naphthalene moieties on catalytic outcomes.

One area of potential application is in the study of catalytic oxidation reactions . The aldehyde group can be oxidized to a carboxylic acid, and the naphthalene ring itself can be a target for oxidative cleavage. By employing different catalysts, researchers could investigate the selective oxidation of the aldehyde in the presence of the sensitive naphthalene ring. For instance, studies on the biooxidation of related compounds like 2-methoxynaphthalene (B124790) have shown that microorganisms can hydroxylate the naphthalene ring, indicating the susceptibility of this system to oxidative transformation. Current time information in Bangalore, IN. Such studies provide a basis for using this compound to probe the selectivity of novel oxidation catalysts.

Another potential application lies in the investigation of catalytic reduction or hydrogenation reactions. The aldehyde group can be selectively reduced to an alcohol, or further to a methyl group. The presence of the methoxy group and the naphthalene ring could influence the binding of the molecule to the catalyst surface and, consequently, the efficiency and selectivity of the reduction process.

Furthermore, this compound could be a valuable substrate in studying C-C bond-forming reactions catalyzed by transition metals. The aldehyde group can participate in reactions like aldol condensations, Knoevenagel condensations, and Wittig reactions. The electronic properties of the methoxynaphthalene group would likely modulate the reactivity of the aldehyde, offering insights into the electronic and steric effects that govern these catalytic transformations.

Understanding Catalyst Efficiency and Product Selectivity

The use of this compound in catalytic studies can provide critical data for understanding catalyst efficiency and product selectivity. The efficiency of a catalyst could be quantified by measuring the rate of conversion of the starting material under specific reaction conditions.

Product selectivity is a key challenge in catalysis, and this model compound offers multiple sites for reaction, allowing for a nuanced assessment of a catalyst's performance. For example, in a reaction involving both oxidation and reduction steps, a catalyst's ability to selectively target the aldehyde group for either oxidation or reduction without affecting the naphthalene ring would be a significant measure of its selectivity.

The table below illustrates a hypothetical scenario of using this compound to evaluate the selectivity of different catalysts in an oxidation reaction.

CatalystTarget ReactionProduct(s)Selectivity for Aldehyde Oxidation (%)Notes
Catalyst AOxidation5-Methoxynaphthalene-2-carboxylic acid95High selectivity for aldehyde oxidation with minimal side products.
Catalyst BOxidationMixture of 5-Methoxynaphthalene-2-carboxylic acid and hydroxylated naphthalene derivatives60Lower selectivity, indicating that the catalyst also promotes ring oxidation.
Catalyst COxidationRing cleavage products<10Poor selectivity for aldehyde oxidation, leading to degradation of the naphthalene core.

Similarly, in catalytic reductions, the selectivity between the formation of the corresponding alcohol (5-methoxy-2-naphthalenemethanol) and other reduction products could be systematically studied.

The insights gained from using this compound as a model compound can aid in the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The classical synthesis of methoxy-substituted naphthaldehydes often involves multi-step sequences, such as the formylation of a pre-functionalized naphthalene (B1677914) ring. For instance, the synthesis of the related isomer, 6-methoxy-2-naphthaldehyde (B117158), can be achieved through the bromination of 2-methoxynaphthalene (B124790), followed by a lithiation-formylation sequence using N,N-dimethylformamide (DMF). google.com Similarly, the synthesis of 7-methoxy-naphthalene-1-carbaldehyde has been described in a five-step process starting from 8-amino-naphthalen-2-ol. google.com

Future research is trending towards more efficient and sustainable synthetic routes. The exploration of novel pathways is centered on minimizing step counts, improving atom economy, and utilizing greener catalytic systems. Key areas of investigation include:

Direct C-H Formylation: The development of catalytic systems that can directly introduce a formyl group onto the C2 position of 5-methoxynaphthalene would represent a significant advancement. This approach avoids the use of stoichiometric halogenating agents and organolithium intermediates, thereby streamlining the synthesis and reducing waste.

Catalytic Oxidation of Methylnaphthalenes: If a suitable methyl-substituted precursor were available, catalytic oxidation offers a direct route to the carbaldehyde. Research into selective oxidation catalysts that can operate under mild conditions is a promising avenue.

Flow Chemistry Approaches: Implementing the synthesis in continuous flow reactors can offer enhanced control over reaction parameters, improve safety for hazardous reactions, and facilitate easier scale-up compared to traditional batch processes.

These modern synthetic strategies aim to make 5-Methoxynaphthalene-2-carbaldehyde and its derivatives more accessible for a broader range of applications.

Advanced Functionalization of Naphthalene Carbaldehyde Scaffolds

The this compound core is a versatile building block, and its value is significantly enhanced through advanced functionalization. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the naphthalene ring system can be further modified.

The aldehyde allows for:

Condensation Reactions: Formation of Schiff bases, chalcones, and other conjugated systems.

Wittig-type Reactions: Extension of the carbon framework to create complex alkenes.

Reductive Amination: Introduction of nitrogen-containing functional groups and the synthesis of amine derivatives.

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or alcohol, providing alternative functional handles.

Beyond the aldehyde, the naphthalene scaffold itself can be functionalized. Modern cross-coupling and C-H activation methodologies are being explored to introduce additional substituents onto the aromatic rings. This allows for the creation of multi-functionalized naphthalene systems where properties can be finely tuned. For example, the synthesis of novel naphthalene-heterocycle hybrids has demonstrated the potential of using naphthaldehyde derivatives to build complex molecules with specific biological or material properties. nih.gov

Functionalization Strategy Reagents/Conditions Resulting Structure Potential Application
Schiff Base CondensationPrimary AminesImine derivativesLigand Synthesis, Molecular Switches
Wittig ReactionPhosphonium (B103445) YlidesSubstituted AlkenesPolymer Building Blocks
Knoevenagel CondensationActive Methylene (B1212753) Compoundsα,β-Unsaturated SystemsDyes, Photoactive Materials
C-H ArylationAryl Halides, Palladium CatalystAryl-substituted NaphthalenesOrganic Electronics

Integration of this compound into Hybrid Materials

The unique electronic and structural features of this compound make it an attractive component for the construction of advanced hybrid materials. The aldehyde group is particularly useful for covalently incorporating the molecule into larger architectures, while the naphthalene unit can bestow desirable properties such as fluorescence, thermal stability, and specific intermolecular interactions.

Emerging research focuses on several classes of hybrid materials:

Polymers and Resins: The aldehyde can be used as a reactive site to graft the naphthalene unit onto polymer backbones or to act as a cross-linking agent. For example, naphthalene-containing epoxy resins have been shown to possess enhanced thermal stability and specific mechanical properties. nih.gov

Metal-Organic Frameworks (MOFs): The carbaldehyde can be modified into a carboxylic acid or other coordinating group, allowing it to serve as an organic linker in the synthesis of MOFs. The resulting materials could exhibit tailored porosity and luminescence, making them suitable for sensing or gas storage applications. The use of naphthalene dicarboxylic acids in creating photoactive hybrid thin films has already been demonstrated. researchgate.net

Photochromic Materials: Naphthalene diimides, which share the core aromatic structure, are widely used in constructing photochromic materials. rsc.org By converting the carbaldehyde into a suitable functional group, this compound could be integrated into systems that change color or other properties in response to light.

Hybrid Material Type Role of Naphthalene Carbaldehyde Potential Properties/Applications
Functionalized PolymersMonomer or Grafting UnitEnhanced thermal stability, Luminescence, High refractive index
Metal-Organic Frameworks (MOFs)Organic Linker PrecursorGas storage, Chemical sensing, Catalysis
Crystalline Hybrid MaterialsPhotoactive ComponentMolecular switching, Information storage, Photochromics rsc.org
Epoxy ResinsIncorporated MoietyImproved thermophysical properties, Phase-change materials nih.gov

Deeper Computational Modeling of Complex Chemical and Physical Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at an atomic level. Deeper computational modeling can accelerate the discovery and design of new materials and molecular systems by providing insights that are difficult to obtain through experiments alone.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structure of molecules. mdpi.com For this compound, DFT can be used to calculate properties such as HOMO-LUMO energy gaps, electron density distribution, and vibrational frequencies, which are crucial for understanding its reactivity and spectroscopic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, including its interactions with solvents or within a larger material assembly. This is particularly useful for studying the conformational changes and transport properties of hybrid materials incorporating the naphthalene scaffold. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for the study of a reactive event (e.g., a catalytic reaction involving the aldehyde group) with high-level quantum mechanics, while the surrounding environment is treated with more computationally efficient molecular mechanics.

These modeling techniques can guide the rational design of new experiments, from predicting the most likely sites for functionalization to simulating the performance of a naphthalene-based molecular switch.

Computational Method Predicted Properties/Interactions Relevance to Research
Density Functional Theory (DFT)Electronic structure, UV-Vis spectra, Reaction pathwaysGuiding synthetic strategy, Understanding photophysics mdpi.com
Molecular Dynamics (MD)Conformational analysis, Solvation effects, Material morphologyDesigning hybrid materials, Predicting physical properties nih.gov
Time-Dependent DFT (TD-DFT)Excited state properties, Fluorescence/PhosphorescenceDesign of luminescent materials and molecular sensors

Design of Next-Generation Molecular Systems Based on the Naphthalene Carbaldehyde Core

The inherent properties of the naphthalene core—its aromaticity, planarity, and rich photophysics—make it an excellent foundation for next-generation molecular systems. The specific substitution pattern of this compound offers a unique starting point for creating functional molecules with tailored properties.

Future design efforts are likely to focus on:

Molecular Switches and Motors: The aldehyde group can be transformed into a C=N (imine) or C=C bond, which can undergo light- or chemically-induced isomerization. This forms the basis of a molecular switch, where the system can be reversibly toggled between two or more distinct states, each with different properties.

Chemosensors: The fluorescent nature of the naphthalene ring is sensitive to its local environment. By attaching a specific receptor unit to the carbaldehyde, it is possible to design chemosensors that signal the presence of a target analyte (e.g., a metal ion or a small molecule) through a change in fluorescence intensity or wavelength.

Electrochromic Materials: Naphthalene-based imides have been investigated for their ability to change color upon electrochemical reduction and oxidation. mdpi.com The this compound scaffold could be incorporated into similar donor-acceptor systems designed for electrochromic applications in smart windows or displays.

The strategic combination of the electron-donating methoxy (B1213986) group and the versatile aldehyde functionality on the rigid naphthalene platform provides a rich design space for chemists to create sophisticated molecular systems with functions programmed at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Methoxynaphthalene-2-carbaldehyde?

  • Answer : Synthesis typically involves Friedel-Crafts acylation or formylation of methoxynaphthalene derivatives. Key steps include:

  • Substrate preparation : Ensure methoxynaphthalene is free from electron-withdrawing groups that might hinder reactivity.
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the aldehyde product .
    • Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle this compound to ensure safety in laboratory settings?

  • Answer : Adopt the following protocols:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in a dry, dark environment .
  • Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer : A combination of:

  • FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
  • NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~10 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and methoxy carbons (δ ~55 ppm) .
  • UV-Vis : Monitor π→π* transitions (λmax ~250–300 nm) for electronic structure insights .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Answer :

  • Data collection : Use high-resolution single-crystal X-ray diffraction. Ensure completeness >95% and Rint <5%.
  • Structure solution : Employ SHELXD for phase determination via direct methods.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R1/wR2 convergence (<5%/<10%) and check for residual electron density peaks .
  • CIF validation : Use checkCIF to identify symmetry or displacement errors .

Q. What strategies address contradictions in toxicological data for naphthalene derivatives like this compound?

  • Answer : Apply systematic bias assessment frameworks:

  • Risk of Bias (RoB) : Evaluate study design using criteria from :
  • Randomization : Confirm dose/exposure randomization in animal studies (Table C-7, ).
  • Inconsistency : If effect sizes vary across studies, downgrade confidence by one level ().
  • Indirectness : Assess relevance of animal models to humans (e.g., metabolic pathways) .
  • Meta-analysis : Pool data using fixed/random-effects models, adjusting for heterogeneity (I² statistic) .

Q. How can computational methods predict the environmental persistence of this compound?

  • Answer :

  • QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation half-life (t₁/₂) and log Kow for bioaccumulation potential.
  • Molecular dynamics : Simulate hydrolysis pathways under varying pH/temperature conditions.
  • Validation : Cross-reference with experimental data from environmental monitoring (e.g., soil/water matrices) .

Q. What mechanistic insights can be gained from studying the biological activity of this compound?

  • Answer :

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP1A1/2) using fluorogenic substrates.
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress in cell lines.
  • Transcriptomics : Apply RNA-seq to identify differentially expressed genes (e.g., Nrf2 pathway) post-exposure .

Data Reporting and Reproducibility

Q. How should researchers report conflicting results in studies involving this compound?

  • Answer :

  • Transparency : Disclose all raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Methodological rigor : Replicate experiments under identical conditions (e.g., solvent purity, temperature control).
  • Statistical analysis : Use Bayesian frameworks to quantify uncertainty and avoid Type I/II errors .

Q. What are best practices for synthesizing analogs of this compound to study structure-activity relationships (SAR)?

  • Answer :

  • Scaffold modification : Introduce substituents (e.g., halogens, nitro groups) at positions 3, 4, or 6 to alter electronic effects.
  • Bioisosteric replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to assess steric/electronic contributions.
  • Validation : Compare IC₅₀ values in biological assays (e.g., enzyme inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.